![molecular formula C17H26N2O3 B5153293 ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate, also known as MEP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperidine derivative and has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate is not fully understood. However, it has been shown to interact with various neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. This compound has been shown to increase the release of dopamine and serotonin, which may contribute to its analgesic and anti-inflammatory effects. This compound has also been shown to bind to opioid receptors, which may contribute to its anti-tumor and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. This compound has also been shown to inhibit the growth of tumor cells in vitro and in vivo. Furthermore, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
Ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological activities. Furthermore, this compound has been shown to have low toxicity and few side effects in animal models. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action is not fully understood, and there is limited information on the pharmacokinetics and pharmacodynamics of this compound.
未来方向
There are several future directions for research on ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate. One area of interest is the development of analogs and derivatives of this compound with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of this compound, which could lead to the development of more effective therapies. Furthermore, research on the pharmacokinetics and pharmacodynamics of this compound could provide valuable information for the development of safe and effective therapeutic interventions. Finally, more research is needed to determine the potential applications of this compound in treating addiction and substance abuse disorders.
合成方法
The synthesis of ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate involves the reaction of 4-methoxyphenethylamine with ethyl 4-piperidinecarboxylate in the presence of a reducing agent. The reaction yields this compound as a white crystalline powder. The purity and yield of this compound can be improved by using different solvents, reaction conditions, and purification methods.
科学研究应用
Ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate has been studied for its potential use in various scientific research applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. This compound has also been studied for its potential use in treating addiction and substance abuse disorders. Furthermore, this compound has been used as a precursor for the synthesis of other piperidine derivatives with potential therapeutic applications.
属性
IUPAC Name |
ethyl 4-[2-(4-methoxyphenyl)ethylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-3-22-17(20)19-12-9-15(10-13-19)18-11-8-14-4-6-16(21-2)7-5-14/h4-7,15,18H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTYGZCGRLTMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

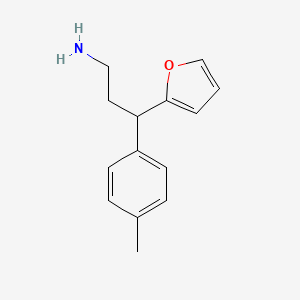

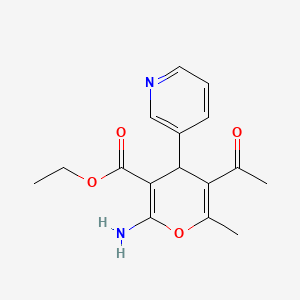
![((2S)-1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-pyrrolidinyl)methanol](/img/structure/B5153236.png)
![dimethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5153243.png)
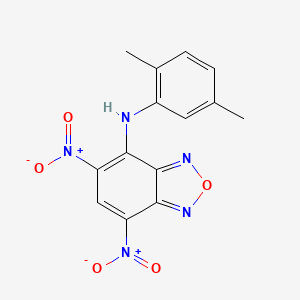
![4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5153250.png)
![methyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5153253.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5153256.png)
![3-methyl-5-(2-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153264.png)
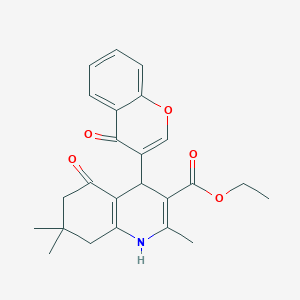
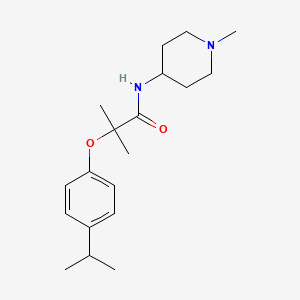
![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]hexanamide](/img/structure/B5153291.png)
![ethyl [5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)